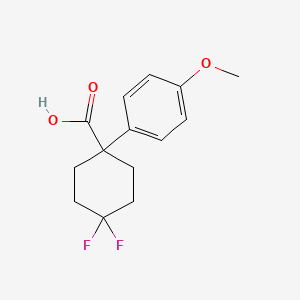

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid

Description

Its synthesis involves a Grignard reaction between (4-methoxyphenyl)magnesium bromide and 4,4-difluorocyclohexanone, followed by cyanide substitution and hydrolysis . The compound has been investigated as a key intermediate in the development of EP300/CBP acetyltransferase inhibitors, where its fluorinated cyclohexane core enhances metabolic stability and binding affinity .

Properties

Molecular Formula |

C14H16F2O3 |

|---|---|

Molecular Weight |

270.27 g/mol |

IUPAC Name |

4,4-difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C14H16F2O3/c1-19-11-4-2-10(3-5-11)13(12(17)18)6-8-14(15,16)9-7-13/h2-5H,6-9H2,1H3,(H,17,18) |

InChI Key |

KUUIPQQDBINKPJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The specific synthetic routes and reaction conditions can vary, but typically involve the use of fluorinating agents and methoxyphenyl precursors under controlled conditions . Industrial production methods may involve bulk manufacturing processes to ensure the compound’s availability for research and development purposes .

Chemical Reactions Analysis

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atoms and methoxyphenyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid is utilized in various scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biological molecules, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Impact of Aromatic Substituents

Key Observations :

- Methoxy vs. Hydroxy : Replacement of 4-OCH₃ with 4-OH () reduces molecular weight by ~14 g/mol and increases polarity due to H-bonding capability. This lowers logP (predicted drop from ~3.2 to ~2.5) and may improve aqueous solubility.

- Biphenyl Derivatives : Larger aromatic systems (e.g., biphenyl in ) significantly raise molecular weight and logP, favoring membrane permeability but reducing solubility.

Substituent Variations on the Cyclohexane Ring

Table 2: Impact of Cyclohexane Substituents

Key Observations :

- Fluorine Effects: The 4,4-difluoro substitution in the target compound increases acidity (pKa ~3.5–4.0) compared to the non-fluorinated analog (pKa ~4.5–5.0) due to fluorine’s electron-withdrawing inductive effect.

- Alkyl vs.

Key Observations :

- Grignard-based syntheses (e.g., target compound) generally achieve higher yields (~88%) compared to alkylation or coupling reactions (~60–75%).

- Deuterated or fluorinated analogs () require specialized reagents (e.g., deuterated methanol), increasing complexity and cost.

Biological Activity

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid is a compound of interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article discusses its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : CHFO

- Molecular Weight : 272.26 g/mol

- CAS Number : 1389313-53-4

- Structure : The compound features a cyclohexane ring substituted with fluorine and methoxy groups, which are critical for its biological activity.

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Enzyme Interaction : The compound interacts with various enzymes, influencing their catalytic functions. This includes potential inhibition or activation of metabolic pathways, which can affect drug metabolism and detoxification processes.

- Cell Signaling Modulation : It has been shown to modulate key signaling pathways within cells, impacting gene expression and cellular metabolism. This modulation can lead to altered responses to external stimuli, such as stress or hypoxia .

- Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of the methoxy group enhances its activity against tumor cells by promoting interactions with cellular targets .

Case Studies

- Antitumor Activity : In a study examining various derivatives of cyclohexane carboxylic acids, this compound demonstrated significant cytotoxic effects against human cancer cell lines, showing IC values in the low micromolar range. This suggests its potential as a lead compound for further development in cancer therapeutics .

- Metabolic Pathway Influence : Research indicates that this compound can alter the activity of metabolic enzymes involved in drug metabolism. By inhibiting specific cytochrome P450 enzymes, it may affect the pharmacokinetics of co-administered drugs, warranting further investigation into its implications for drug interactions.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 272.26 g/mol |

| CAS Number | 1389313-53-4 |

| Biological Activity | Cytotoxicity against cancer cells |

| Mechanisms of Action | Enzyme interaction, signaling modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.